BenchChemオンラインストアへようこそ!

Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-

Muscarinic receptor pharmacology Receptor subtype selectivity Functional agonism profiling

Cevimeline (CAS 107233-08-9), chemically designated as (±)-cis-2′-methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane], is a conformationally rigid spirocyclic quinuclidine derivative of acetylcholine that functions as an orally active muscarinic acetylcholine receptor agonist with preferential functional activity at M1 and M3 receptor subtypes. It is the active pharmaceutical ingredient (API) in Evoxac®, approved by the U.S.

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
CAS No. 107233-08-9
Cat. No. B1668456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-
CAS107233-08-9
Synonyms2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011
Molecular FormulaC10H17NOS
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1
InChIInChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1
InChIKeyWUTYZMFRCNBCHQ-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/
2.41e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cevimeline (CAS 107233-08-9) Procurement Guide: A Spirocyclic Muscarinic M1/M3 Agonist for Salivary Secretion and Sjögren's Syndrome Research


Cevimeline (CAS 107233-08-9), chemically designated as (±)-cis-2′-methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane], is a conformationally rigid spirocyclic quinuclidine derivative of acetylcholine that functions as an orally active muscarinic acetylcholine receptor agonist with preferential functional activity at M1 and M3 receptor subtypes [1]. It is the active pharmaceutical ingredient (API) in Evoxac®, approved by the U.S. FDA for the symptomatic treatment of xerostomia (dry mouth) associated with Sjögren's syndrome [2]. The compound exists as a racemic mixture of cis-configured enantiomers, with the (−)-cis-enantiomer being the biologically active form; the trans-diastereomer (AF102A, CAS 107220-29-1) is recognized as a pharmacologically distinct impurity rather than a substitutable analog [3].

Why Cevimeline (107233-08-9) Cannot Be Interchanged with Pilocarpine or Other Muscarinic Agonists: Stereochemical and Pharmacodynamic Specificity


Substituting cevimeline with pilocarpine, trans-cevimeline (AF102A), or other muscarinic agonists in research or formulation settings introduces quantifiable confounds across multiple dimensions. The cis-stereochemistry of cevimeline is pharmacologically essential: the trans-diastereomer (AF102A) is 9- to 12-fold less potent , and only the cis-isomer is recognized as the API in finished formulations [1]. Compared with pilocarpine—a non-selective muscarinic agonist—cevimeline exhibits a distinct receptor selectivity profile with >40-fold functional preference for M1/M3 over M2/M4 subtypes, whereas pilocarpine binds M1, M2, and M3 with near-equivalent micromolar affinity [2]. These differences translate into divergent pharmacodynamic outcomes: cevimeline produces monophasic, sustained salivation lasting approximately 5 hours versus pilocarpine's variable, shorter-duration response of under 3 hours [3]. For procurement decisions, these distinctions mean that experimental or therapeutic outcomes obtained with cevimeline cannot be replicated by substituting a generic muscarinic agonist.

Cevimeline (107233-08-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


Evidence 1: Functional M1/M3 Selectivity Over M2/M4 — EC50 Profiling vs. Pilocarpine's Non-Selective Binding

Cevimeline demonstrates pronounced functional selectivity for M1 and M3 muscarinic receptor subtypes over M2 and M4. In recombinant human receptor assays, cevimeline exhibits EC50 values of 23 nM (M1), 48 nM (M3), and 63 nM (M5), while EC50 at M2 and M4 receptors exceeds 1,000 nM [1]. This yields a selectivity window of >43-fold for M1 over M2 and >20-fold for M3 over M2. In contrast, the primary clinical alternative pilocarpine shows no subtype selectivity, binding to M1, M2, and M3 receptors with approximately equivalent apparent Ki values of 6 µM, 8.2 µM, and 6.9 µM, respectively . Pilocarpine's lack of discrimination between M2 (cardiac) and M3 (secretory) receptors is further underscored by reports that it possesses approximately 40-fold higher affinity for M2 receptors than cevimeline . This differential selectivity profile is mechanistically significant because M2 and M4 receptors are predominantly expressed in cardiac and pulmonary tissues, where activation produces bradycardia and bronchoconstriction, whereas M1 and M3 receptors mediate salivary and lacrimal secretion.

Muscarinic receptor pharmacology Receptor subtype selectivity Functional agonism profiling

Evidence 2: Salivary Secretion Duration — Cevimeline Sustains Salivation ~2-Fold Longer Than Pilocarpine

In both preclinical and clinical settings, cevimeline induces salivary secretion of significantly longer duration than pilocarpine. In rats, cevimeline at 80 µmol/kg i.p. produced slowly increasing and lasting salivation, whereas pilocarpine at 4 µmol/kg i.p. generated a faster-onset but shorter-duration response [1]. In dogs, cevimeline (1–3 mg/kg i.v.) was as potent as pilocarpine (0.1–0.3 mg/kg i.v.) but its sialagogue effect lasted approximately 2-fold longer . In humans, the salivary secretion induced by cevimeline (30 mg oral) is maintained for approximately 5 hours, compared with less than 3 hours for pilocarpine [2]. A clinical crossover study in healthy volunteers confirmed that at 140 and 200 minutes post-administration, cevimeline produced significantly higher salivary flow rates than pilocarpine [3]. The prolonged duration of action allows for three-times-daily dosing of cevimeline versus four-times-daily dosing of pilocarpine in clinical practice.

Sialagogue pharmacology Salivary secretion duration In vivo pharmacodynamics

Evidence 3: Cis vs. Trans Diastereomer Potency — Cevimeline (cis) Is 9- to 12-Fold More Potent Than Its Trans-Isomer (AF102A)

The synthesis of cevimeline yields both cis- and trans-diastereomers; however, only the cis-isomer (cevimeline, AF102B) is recognized as the API. The trans-diastereomer (AF102A, CAS 107220-29-1) is 9- to 12-fold less potent than cis-cevimeline . Binding studies using radioligands in rat cerebral cortex further demonstrated that AF102B (cis) is more selective for M1 receptors than AF102A (trans), oxotremorine, and carbachol [1]. Structural characterization by single-crystal X-ray diffraction revealed that cis-cevimeline hydrochloride hemihydrate exhibits less dense crystal packing, a lower melting point, and higher aqueous solubility compared with the trans-isomer [2]. These physicochemical differences have direct implications for formulation: the trans-isomer is classified as a process impurity and must be controlled during manufacture and procurement. For research use, sourcing the correct cis-stereochemistry is critical; material containing even modest trans-isomer contamination will exhibit reduced potency and altered pharmacological responses.

Stereochemistry-activity relationship Diastereomer potency API impurity profiling

Evidence 4: Monophasic vs. Variable Salivary Secretion Kinetics — Cevimeline Yields a Sustained, Uniform Flow Rate Distinct from Pilocarpine and Carbachol

In isolated mouse submandibular gland perfusion studies, cevimeline induced monophasic salivary secretion at all tested concentrations (30 µM to 1 mM), maintaining a constant flow rate throughout the stimulation period. In contrast, both pilocarpine and carbachol produced secretion with variable kinetics—an initial transient high flow rate followed by a marked decrease after 2–3 minutes at higher concentrations [1]. This kinetic difference arises from a distinct cellular mechanism: cevimeline specifically activates Na+/H+ exchange (NHE) in salivary epithelial cells, promoting Na+ reabsorption and stabilizing the epithelial sodium channel (ENaC), whereas pilocarpine and carbachol induce intracellular acidification without comparable NHE engagement [1]. The monophasic secretion profile of cevimeline translates experimentally into a more predictable and stable fluid output over time, reducing variability in collected saliva volume and composition during longitudinal sampling protocols.

Salivary secretion kinetics Secretagogue mechanism Na+/H+ exchange activation

Evidence 5: Clinical Efficacy in Sjögren's Syndrome — Meta-Analysis Confirms Significant Xerostomia Reduction vs. Placebo

A 2024 systematic review and meta-analysis of three randomized, double-blind, placebo-controlled clinical trials encompassing 302 patients with Sjögren's syndrome (cevimeline n=187, placebo n=115) demonstrated that cevimeline significantly reduces xerostomia as assessed by salivary flow rate and mouth dryness scores [1]. The pooled odds ratio for improvement in salivary flow was –5.79 (95% CI: –10.55 to –1.03; I² = 39.6%), indicating a statistically and clinically significant benefit over placebo [1]. In a separate 6-week randomized, double-blind, placebo-controlled study in 75 patients, cevimeline 30 mg three times daily produced significant improvements in both subjective global assessment of dry mouth and objective salivary flow measurements [2]. An open-label 52-week extension study further demonstrated that increased salivary flow was maintained with long-term cevimeline administration from week 20 onward, with no evidence of tachyphylaxis or tolerance development [3]. While direct head-to-head clinical trials comparing cevimeline and pilocarpine in Sjögren's patients are limited, a crossover study in healthy volunteers established that cevimeline produced significantly higher salivary flow rates than pilocarpine at 140 and 200 min post-dose [4].

Sjögren's syndrome Xerostomia clinical trial Meta-analysis efficacy

Cevimeline (107233-08-9) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Scenario 1: Sjögren's Syndrome Xerostomia Translational Research Requiring Sustained, M3-Mediated Secretory Stimulation Without Cardiac Confounds

In preclinical models of Sjögren's syndrome or radiation-induced xerostomia requiring prolonged salivary stimulation over multi-hour protocols, cevimeline is the muscarinic agonist of choice. Its M1/M3 functional selectivity (>43-fold over M2) minimizes confounding cardiac effects attributable to M2 receptor activation, a liability documented for pilocarpine which carries ~40-fold higher M2 affinity [1]. The monophasic secretion kinetics ensure uniform salivary flow without the initial burst artifact seen with pilocarpine and carbachol, improving reproducibility of timed saliva collections for compositional analysis [2]. Dosing at 30 mg t.i.d. (human equivalent) or 10–30 mg/kg i.d. (rat) provides sustained secretion lasting approximately 5 hours, approximately double the duration achievable with pilocarpine [3].

Scenario 2: Muscarinic Receptor Subtype Pharmacological Profiling — Use as a Reference M1/M3 Agonist with Defined Selectivity Window

For laboratories conducting muscarinic receptor subtype pharmacological profiling or screening novel cholinergic ligands, cevimeline serves as a well-characterized reference agonist with quantitatively defined functional selectivity: EC50 values of 23 nM (M1), 48 nM (M3), and >1,000 nM (M2, M4) in recombinant human receptor assays [1]. This contrasts with the non-selective profile of pilocarpine (Ki ~6–8 µM across M1–M3) and the M2/M4-preferring profile of other muscarinic agonists. Researchers can use cevimeline as a selective tool to isolate M1- and M3-mediated signaling pathways (Gαq/11-PLC-IP3-Ca2+) from M2/M4-mediated pathways (Gαi/o-adenylyl cyclase) in cells or tissues co-expressing multiple muscarinic subtypes.

Scenario 3: Alzheimer's Disease and CNS Cholinergic Research — Exploiting BBB-Penetrant M1 Agonism for Amyloid and Tau Modulation Studies

Cevimeline crosses the blood-brain barrier and was originally developed as a cognition-enhancing M1 agonist for Alzheimer's disease [1]. In preclinical AD models, AF102B (cevimeline) reduced interstitial fluid amyloid-β levels within 120 min of administration and decreased tau phosphorylation as indicated by specific tau-1 monoclonal antibody reactivity [2][3]. AF102B also demonstrated a 3-fold higher apparent affinity for M1 receptors than the prototype M1 agonist McN-A-343 [4]. For neuroscience researchers investigating M1-mediated modulation of amyloid precursor protein processing, tau pathology, or cognitive function, cevimeline offers a structurally distinct, spirocyclic scaffold compared with other M1-preferring ligands such as xanomeline or sabcomeline, enabling scaffold-based SAR studies.

Scenario 4: Salivary Gland Physiology and Epithelial Ion Transport Studies — Utilizing the Unique NHE-Dependent Secretory Mechanism

Unlike pilocarpine and carbachol, which drive secretion primarily through Ca2+-dependent Cl− channel activation without specific engagement of Na+/H+ exchange, cevimeline uniquely activates NHE in salivary epithelial cells, promoting Na+ reabsorption and producing saliva with decreased Na+ content [1]. This mechanism-dependent distinction makes cevimeline the preferred secretagogue for studies investigating Na+ transport, ENaC regulation, and intracellular pH dynamics in exocrine glands. The observation that cevimeline-induced intracellular acidification is only revealed upon pharmacological NHE inhibition provides an experimental paradigm for dissecting NHE-dependent versus NHE-independent components of muscarinic secretory signaling.

Quote Request

Request a Quote for Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.